molecular formula C24H25NO6S B14989912 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14989912
M. Wt: 455.5 g/mol
InChI Key: HEKZVNVENPQJIZ-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiolane ring, a chromene moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiolane ring and the chromene moiety. The key steps include:

    Formation of the Thiolane Ring: This can be achieved through the reaction of a suitable diene with sulfur dioxide, followed by oxidation to introduce the dioxo functionality.

    Synthesis of the Chromene Moiety: This involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic conditions.

    Coupling Reactions: The thiolane and chromene intermediates are then coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to introduce additional functional groups.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfone derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.

    Pathways: Biological pathways that are affected by the compound, leading to changes in cellular processes or functions.

Comparison with Similar Compounds

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C24H25NO6S

Molecular Weight

455.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6-ethyl-N-[(4-methoxyphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H25NO6S/c1-3-16-6-9-22-20(12-16)21(26)13-23(31-22)24(27)25(18-10-11-32(28,29)15-18)14-17-4-7-19(30-2)8-5-17/h4-9,12-13,18H,3,10-11,14-15H2,1-2H3

InChI Key

HEKZVNVENPQJIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4

Origin of Product

United States

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